molecular formula C8H18N2O B117127 2-Methyl-1-(piperazin-1-yl)propan-2-ol CAS No. 156339-46-7

2-Methyl-1-(piperazin-1-yl)propan-2-ol

Cat. No. B117127
M. Wt: 158.24 g/mol
InChI Key: MUIRIPUTKCTCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1-(piperazin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C8H18N2O . It is also known by the IUPAC name 2-methyl-1-(1-piperazinyl)-2-propanol .


Molecular Structure Analysis

The InChI code for “2-Methyl-1-(piperazin-1-yl)propan-2-ol” is 1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-1-(piperazin-1-yl)propan-2-ol” is 158.24 . It is a solid at room temperature .

Scientific Research Applications

  • Antiproliferative Activity in Cancer Research

    • Field : Oncology
    • Application : This compound has been used in the synthesis of derivatives that have shown antiproliferative effects against human cancer cell lines .
    • Method : The derivatives were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .
    • Results : Compounds 6d, 6e, and 6i showed good activity on all cell lines except K562, whereas the other compounds in the series exhibited moderate activity .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives, which can be synthesized using this compound, have shown diverse biological activities .
    • Method : Various scaffolds of indole were synthesized for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Antifungal Activity

    • Field : Mycology
    • Application : This compound has been used in the synthesis of benzimidazole containing antifungal agents .
    • Method : Different substituted aryl piperazines, N-methyl-2-[α-(chloro)piperazin-1-yl] ethyl benzimidazole nucleus, were synthesized .
    • Results : The synthesized compounds were evaluated for their antifungal activity against Candida albicans .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : This compound has been used in the study of the antimicrobial activity of PNT against strains of S. epidermidis, S. aureus, and MRSA .
    • Method : The underlying mechanisms of the antimicrobial activity were investigated .
    • Results : The results of this study are not specified in the source .
  • Derivatization Reagent for Carboxyl Groups on Peptides

    • Field : Biochemistry
    • Application : This compound is used as a derivatization reagent for the carboxyl groups on peptides .
    • Method : The compound is used during the spectrophotometric analysis of phosphopeptides .
    • Results : The results of this study are not specified in the source .
  • Anti-tubercular Activity

    • Field : Pharmacology
    • Application : This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
    • Method : These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
    • Results : The results of this study are not specified in the source .
  • Derivatization Reagent for Carboxyl Groups

    • Field : Biochemistry
    • Application : This compound is used as a derivatization reagent for the carboxyl groups on peptides .
    • Method : The compound is used during the spectrophotometric analysis of phosphopeptides .
    • Results : The results of this study are not specified in the source .
  • Synthesis of Pyrazine Derivatives

    • Field : Organic Chemistry
    • Application : This compound has been used in the synthesis of pyrazine derivatives .
    • Method : The compound is used in the synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one .
    • Results : The results of this study are not specified in the source .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRIPUTKCTCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293044
Record name 2-methyl-1-(piperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(piperazin-1-yl)propan-2-ol

CAS RN

156339-46-7
Record name 2-methyl-1-(piperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(piperazin-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 563 (460 mg, 1.78 mmol) and TFA (5 ml) in DCM (20 ml) was stirred at rt for 5 h. The reaction mixture was concentrated (azeotropes with DCM), diluted with water, stirred for 10 min. The pH was adjusted to around 10 with 1N NaOH, and the alkaline solution was extracted with DCM. The organic extract was dried over anhydrous magnesium sulfate, filtered, concentrated under high vacuum to afford the desired product 564 (170 mg, 1.07 mmol, 60% yield) as a dark orange sticky solid. The crude product was used in the next step without any further purification. MS (m/z): 159.13 (M+H).
Name
563
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

piperazine (6.88 g, 80.0 mmol) was dissolved in ethanol (40 mL), and 1-chloro-2-methyl-2-propanol (2.18 g, 20.0 mmol) was added thereto, and then, the mixture was stirred at 110° C. for 6 hours. After the mixture was left to cool to room temperature, the solvent was evaporated. Then, ethyl acetate was added to the residue, and the precipitated solid was removed by filtration. The solvent of the filtrate was removed under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/methanol=90/10) to give 2-methyl-1-(piperazin-1-yl)propan-2-ol (1.89 g, 11.96 mmol, 60%).
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.